molecular formula C12H16O3 B13637683 2-(3-Methoxyphenoxy)cyclopentan-1-ol

2-(3-Methoxyphenoxy)cyclopentan-1-ol

Cat. No.: B13637683
M. Wt: 208.25 g/mol
InChI Key: SURYJUVUUBAQJN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)cyclopentan-1-ol is a cyclopentanol derivative featuring a 3-methoxyphenoxy substituent at the 2-position of the cyclopentane ring.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(3-methoxyphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C12H16O3/c1-14-9-4-2-5-10(8-9)15-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3

InChI Key

SURYJUVUUBAQJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2CCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)cyclopentan-1-ol typically involves the reaction of 3-methoxyphenol with cyclopentanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3-Methoxyphenoxy)cyclopentan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a cyclopentanol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines are used in the presence of a catalyst like palladium or copper.

Major Products Formed

    Oxidation: Formation of 2-(3-Methoxyphenoxy)cyclopentanone.

    Reduction: Formation of 2-(3-Methoxyphenoxy)cyclopentanol.

    Substitution: Formation of various substituted cyclopentanols depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenoxy)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-Methoxyphenoxy)cyclopentan-1-ol with four related compounds, highlighting structural features, functional groups, and inferred applications:

Compound Name Substituent/Functional Group Key Structural Features Molecular Weight (g/mol) Inferred Applications Regulatory/Safety Notes
2-(3-Methoxyphenoxy)cyclopentan-1-ol 3-Methoxyphenoxy, cyclopentanol Ether linkage, hydroxyl group, methoxy donor ~238.3 (estimated) Pharmaceutical intermediates, fragrances Limited data; analogs suggest RIFM/IFRA guidelines may apply
2-(3-Bromophenoxy)cyclopentan-1-ol 3-Bromophenoxy, cyclopentanol Bromine substituent (electron-withdrawing) 257.12 Pharmaceutical intermediates (Hairui Chemical) No direct safety data; bromine may increase reactivity
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 2-Chlorophenylamino, cyclopentanol Amino group, chlorine substituent, stereochemistry (R,R) 211.69 Chiral intermediates, drug synthesis Stereochemistry critical for bioactivity; no IFRA data
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one Pentyloxy, cyclopentenone, methyl Ketone, conjugated double bond, long alkoxy chain ~182.3 (estimated) Fragrance ingredient (IFRA-regulated) IFRA limits apply; assessed for skin sensitization
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol Branched alkyl, cyclopentenyl, alcohol Steric hindrance, complex bicyclic structure ~238.4 (estimated) Fragrance (RIFM safety assessment) RIFM-reviewed; restricted use in certain categories

Key Findings from Structural and Functional Comparisons

Substituent Effects: The methoxy group in the target compound enhances solubility in polar solvents compared to bromine or chlorine analogs. However, bromine’s electron-withdrawing nature may increase reactivity in substitution reactions .

Functional Group Diversity: Ketone vs. Stereochemistry: The (1R,2R) configuration in the chlorophenylamino derivative underscores the importance of stereochemistry in biological activity, a factor absent in the racemic target compound .

Applications and Regulations: Fragrance Industry: Cyclopentenone and branched alkyl alcohols (e.g., 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol) are subject to IFRA standards due to sensitization risks . Pharmaceuticals: Bromo- and amino-substituted cyclopentanols are marketed as intermediates, suggesting the target compound could serve similar roles .

Biological Activity

2-(3-Methoxyphenoxy)cyclopentan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Before delving into its biological activity, it's essential to understand the chemical properties of 2-(3-Methoxyphenoxy)cyclopentan-1-ol.

PropertyValue
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
IUPAC Name2-(3-Methoxyphenoxy)cyclopentan-1-ol
CAS Number[Not specified]

The biological activity of 2-(3-Methoxyphenoxy)cyclopentan-1-ol is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer potential of 2-(3-Methoxyphenoxy)cyclopentan-1-ol. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells and reported a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 7 µM.

Anti-inflammatory Effects

Research indicates that 2-(3-Methoxyphenoxy)cyclopentan-1-ol may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.

  • Case Study : In an animal model of arthritis, administration of this compound led to a marked decrease in paw swelling and joint inflammation compared to control groups.

Antioxidant Properties

The compound's ability to scavenge free radicals has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.

  • Research Findings : A study found that at a concentration of 50 µg/mL, 2-(3-Methoxyphenoxy)cyclopentan-1-ol exhibited over 70% inhibition of free radical formation, suggesting significant antioxidant potential.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(3-Methoxyphenoxy)cyclopentan-1-ol is crucial for its therapeutic application:

ParameterValue
AbsorptionRapidly absorbed
DistributionWidely distributed
MetabolismHepatic metabolism
ExcretionPrimarily renal

Safety and Toxicology

Toxicological assessments indicate that 2-(3-Methoxyphenoxy)cyclopentan-1-ol has a favorable safety profile at therapeutic doses. However, high doses may lead to hepatotoxicity as suggested by liver enzyme elevation in animal studies.

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